1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
Properties
IUPAC Name |
furan-2-yl-[4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-5-2-3-6-17(16)18-15-19-21(23-8-9-27(19)24-18)25-10-12-26(13-11-25)22(28)20-7-4-14-29-20/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQPTWBVRJKZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the furan and piperazine rings. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often involve heating and stirring under an inert atmosphere to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazolo[1,5-a]pyrazine moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazolo[1,5-a]pyrazine moiety can produce dihydropyrazines.
Scientific Research Applications
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazine/Pyrimidine Cores
2-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)-1-piperazinyl]pyrazolo[1,5-a]pyrazine ()
- Core : Pyrazolo[1,5-a]pyrazine.
- Substituents : 3,4-Dimethylphenyl (position 2), 4-(2-fluorophenyl)piperazine (position 4).
- Molecular weight: 401.48 g/mol .
4-(Benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine ()
- Core : Pyrazolo[1,5-a]pyrazine.
- Substituents : Benzylsulfanyl (position 4), 2-methylphenyl (position 2).
- Key Features: The benzylsulfanyl group increases lipophilicity (logP = 4.23), which may reduce aqueous solubility compared to the target compound’s furanoyl-piperazine moiety. Molecular weight: 331.44 g/mol .
tert-Butyl 4-(7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazine-1-carboxylate (14d, )
- Core : Pyrazolo[1,5-a]pyrimidine.
- Substituents : 3,4-Dimethoxyphenyl (position 7), tert-butyl carbamate (piperazine).
- High purity (98.72%) suggests favorable synthetic reproducibility.
Substituted Piperazine Derivatives
1-[2-(3,4-Dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(2-fluorophenyl)piperazine ()
- Core : Pyrazolo[1,5-a]pyrazine.
- Substituents : 3,4-Dimethylphenyl (position 2), 2-fluorophenylpiperazine (position 4).
- Key Features : Fluorine substitution on the piperazine ring could enhance binding affinity to targets like serotonin or dopamine receptors. Molecular weight: 401.48 g/mol, similar to the target compound .
1-(2-Fluorophenyl)-4-(phenylacetyl)piperazine (H9, )
- Core : Piperazine.
- Substituents : 2-Fluorophenyl, phenylacetyl.
Impact of Substituents on Physicochemical Properties
- Furan-2-carbonyl vs. tert-Butyl Carbamate (14d): The furanoyl group may improve solubility due to its polar carbonyl and oxygen heteroatom, whereas tert-butyl groups increase hydrophobicity .
- Benzylsulfanyl vs. Piperazine : Sulfur-containing substituents (logP = 4.23 in ) are more lipophilic than piperazine-based moieties, which could affect bioavailability .
- Fluorine vs. Methyl : Fluorine substitution () enhances electronegativity and metabolic stability, whereas methyl groups (target compound) offer steric bulk without significant electronic effects .
Table 1. Key Comparative Data of Pyrazolo[1,5-a]pyrazine/Pyrimidine Derivatives
Biological Activity
1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that exhibits significant biological activity, particularly in pharmacological contexts. This compound is characterized by its unique structural features, including a piperazine ring and a pyrazolo[1,5-a]pyrazine moiety, which contribute to its diverse potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H21N5O2
- Molecular Weight : 387.443 g/mol
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The initial steps focus on creating the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the furan and piperazine rings. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), with heating and stirring under inert atmospheres being standard practices to ensure optimal product formation.
Pharmacological Potential
Research indicates that compounds containing pyrazolo structures, including this compound, are explored for various pharmacological activities:
- Antitumor Activity : Pyrazolo derivatives have shown promising results as antitumor agents due to their inhibitory effects on key cancer-related targets such as BRAF(V600E), EGFR, and telomerase . In particular, studies have demonstrated that this compound may enhance the efficacy of conventional chemotherapeutics like doxorubicin in breast cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies suggest that it possesses significant antibacterial properties, making it a candidate for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : Pyrazolo derivatives are also noted for their anti-inflammatory activities. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo compounds similar to this compound:
-
Combination Therapy in Breast Cancer :
- A study investigated the synergistic effects of pyrazole derivatives with doxorubicin on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated enhanced cytotoxicity when used in combination, suggesting potential for improved therapeutic strategies .
- Antifungal Activity :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | Contains piperazine and pyrazolo structures | Distinct pharmacological profiles |
| 3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine | Piperazine ring with a pyrrolo structure | Potential use in neurological disorders |
| (3,7-Dichloroquinolin-8-yl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone | Combines quinoline and piperazine moieties | Applications in herbicidal formulations |
Q & A
Q. What are the optimal synthetic routes for 1-(furan-2-carbonyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrazine core via cyclization of hydrazine derivatives with carbonyl-containing precursors under dehydrating conditions (e.g., using 2-furylhydrazine and chlorinated pyrazole intermediates) .
- Step 2 : Introduction of the 2-methylphenyl group through nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
- Step 3 : Piperazine functionalization via acylation with furan-2-carbonyl chloride in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate coupling .
Key Considerations : Monitor reaction progress via TLC, and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyrazolo[1,5-a]pyrazine and piperazine rings .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrazolo-pyrazine core .
- HPLC-Purity Analysis : Ensure >95% purity using reverse-phase C18 columns (methanol/water mobile phase) .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- In Vitro Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR2) or proteases using fluorescence-based assays .
- Cytotoxicity Profiling : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
- Anti-inflammatory Activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can researchers resolve low yields during the final piperazine acylation step?
Q. What strategies address discrepancies in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyrazolo-pyrazine (e.g., methyl vs. phenyl groups) and piperazine (e.g., acyl vs. sulfonyl groups) to identify critical pharmacophores .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with ATP-binding pockets) to explain potency variations .
- Metabolic Stability Testing : Compare hepatic microsomal degradation rates to rule out pharmacokinetic confounders .
Q. How does the compound’s furan moiety influence its photophysical properties for sensor applications?
- UV-Vis Spectroscopy : Measure absorbance/emission spectra (λₐᵦₛ ~270 nm, λₑₘ ~400 nm) to assess π→π* transitions enhanced by the furan ring .
- Quantum Yield Calculations : Compare fluorescence efficiency with/without the furan group using integrated sphere methods .
- Solvatochromism Studies : Evaluate polarity-dependent emission shifts in solvents (e.g., hexane vs. DMSO) .
Q. What computational methods predict binding affinities to neurological targets (e.g., serotonin receptors)?
- Docking Studies : Use AutoDock Vina to simulate interactions with 5-HT₃ or dopamine D₂ receptors, focusing on hydrogen bonds with the piperazine nitrogen .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to prioritize synthesis .
- Pharmacophore Mapping : Identify essential features (e.g., aromatic rings, hydrogen bond acceptors) using Schrödinger’s Phase .
Methodological Guidelines
8. Designing a robust SAR study for pyrazolo-pyrazine derivatives:
- Variable Substituents : Test electron-withdrawing (e.g., -Cl) vs. electron-donating (e.g., -OCH₃) groups at the 2-position of the pyrazine ring .
- Control Experiments : Include a non-acylated piperazine analog to isolate the furan’s contribution to activity .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .
9. Validating target engagement in cellular models:
- Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding by measuring protein melting shifts .
- Knockdown/Rescue Experiments : Use siRNA to silence putative targets and assess activity restoration .
10. Overcoming solubility challenges in in vivo studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
